molecular formula C18H20O2 B13785448 Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- CAS No. 68426-05-1

Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-

Cat. No.: B13785448
CAS No.: 68426-05-1
M. Wt: 268.3 g/mol
InChI Key: DIBGDYHBYFMHED-UHFFFAOYSA-N
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Description

The compound “Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-” is a substituted benzene derivative with a complex substituent at the 1-position of the aromatic ring. The substituent consists of a propenyl group (CH₂=CH-CH₂) attached to the benzene ring, with a 1-methoxy-2-phenylethoxy moiety branching from the third carbon of the propenyl chain. This structure combines methoxy, phenyl, and ether functionalities, making it a hybrid of aromatic and aliphatic ethers.

Properties

CAS No.

68426-05-1

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

3-(1-methoxy-2-phenylethoxy)prop-1-enylbenzene

InChI

InChI=1S/C18H20O2/c1-19-18(15-17-11-6-3-7-12-17)20-14-8-13-16-9-4-2-5-10-16/h2-13,18H,14-15H2,1H3

InChI Key

DIBGDYHBYFMHED-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=CC=C1)OCC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Etherification via Nucleophilic Substitution

One common approach is the nucleophilic substitution of a halogenated propenyl benzene intermediate with a methoxy-phenylethanol derivative. The phenylethoxy group is introduced by reacting a suitable phenylethanol derivative with the benzene ring bearing a propenyl halide substituent.

Step Reagents Conditions Outcome Notes
1 Benzene derivative with propenyl halide (e.g., allyl chloride) Base (e.g., K2CO3), solvent (DMF or acetone), reflux Formation of propenyl benzene intermediate Alkylation under basic conditions
2 1-methoxy-2-phenylethanol or phenylethanol derivative Acid catalyst or base, solvent, reflux Ether formation via nucleophilic substitution Control of regioselectivity critical

This method is supported by patent WO2019153954A1, which discloses multi-substituted benzene compounds with ether linkages formed via substitution reactions.

Propenylation via Condensation Reactions

Propenyl groups can be introduced on the benzene ring by condensation of benzaldehyde derivatives with appropriate methoxy-phenylethanol intermediates under acidic or basic catalysis, often involving:

  • Aldol condensation or Claisen-Schmidt type reactions.
  • Use of catalysts such as ammonium acetate or other bases to facilitate carbon-carbon double bond formation.

This approach aligns with synthetic strategies for related compounds where condensation with active methylene compounds and aldehydes yields substituted propenyl benzene derivatives.

Data Table: Comparative Preparation Routes

Method Key Reagents Catalysts/Conditions Advantages Limitations
Nucleophilic Substitution Etherification Propenyl halide benzene, 1-methoxy-2-phenylethanol Base (K2CO3), reflux in polar aprotic solvent Straightforward, widely used Requires careful control of substitution position
Condensation (Aldol/Claisen-Schmidt) Benzaldehyde derivatives, methoxy-phenylethanol Ammonium acetate, reflux, base catalyst One-step formation of propenyl group Possible side reactions, need purification
Metal-Catalyzed Cycloaddition Tosylhydrazones, amines, alkynes Copper or metal-free catalysts High regioselectivity, green chemistry Complexity, less common for this compound

Research Discoveries and Insights

  • The patent WO2019153954A1 highlights the synthesis of multi-substituted benzene compounds with biological activity, using etherification and substitution reactions for introducing methoxyphenyl groups.
  • Metal-free synthesis methods for related aromatic substituted compounds have been developed to avoid heavy metal catalysts, improving environmental and economic profiles.
  • Modified Hantzsch-type reactions and multi-component condensations can provide efficient routes to complex substituted benzene derivatives, although specific application to this compound requires adaptation.

Chemical Reactions Analysis

Types of Reactions

Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenyl group to a propyl group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. This reaction mechanism is facilitated by the delocalization of electrons in the benzene ring, leading to the formation of a benzenonium ion intermediate .

Comparison with Similar Compounds

Key Compounds:

Anethole (1-methoxy-4-[(1E)-1-propen-1-yl]benzene): Features a methoxy group at the 1-position and a propenyl group at the 4-position of the benzene ring.

Isoeugenol (2-methoxy-4-[(1E)-1-propen-1-yl]phenol): Contains a hydroxyl group instead of the methoxy-phenylethoxy chain, increasing polarity and hydrogen-bonding capacity .

[3-(Benzyloxy)-1-propyn-1-yl]benzene : Replaces the methoxy-phenylethoxy group with a benzyloxy moiety, altering electronic properties due to the absence of the ether-linked phenyl group .

Structural Comparison Table:

Compound Substituent Position Key Functional Groups Molecular Weight (g/mol)
Target Compound 1-position Methoxy-phenylethoxy-propenyl ~280 (estimated)
Anethole 1-methoxy, 4-propenyl Methoxy, propenyl 148.2
Isoeugenol 2-methoxy, 4-propenyl Methoxy, hydroxyl, propenyl 164.2
[3-(Benzyloxy)-1-propyn-1-yl]benzene 3-benzyloxy Benzyloxy, propynyl 222.3

Physicochemical Properties

Key Observations:

  • Boiling Point and Volatility : The target compound’s bulky phenylethoxy-propenyl group likely reduces volatility compared to anethole (predicted boiling point for anethole: ~234°C) . Analogous compounds with similar substituents (e.g., 1-Methoxy-4-[1-(3-methylphenyl)ethenyl]benzene) exhibit boiling points >300°C due to increased molecular weight and steric effects .
  • Density : Estimated at ~1.10–1.20 g/cm³, comparable to brominated analogs like 1-(3-Bromo-1-propyn-1-yl)-3-methoxybenzene (1.42 g/cm³) .
  • Electronic Properties : The methoxy and phenylethoxy groups are electron-donating, which may enhance resonance stabilization of the benzene ring. This contrasts with nitro-substituted derivatives (e.g., 1-Methoxy-3-nitro-5-(trifluoromethoxy)benzene), where electron-withdrawing groups dominate .

Reactivity in Electron-Stimulated Desorption (ESD):

Studies on condensed benzene films (–6) reveal that substituents significantly influence ion desorption yields. For example:

  • Cation vs. Anion Yields : The target compound’s methoxy-phenylethoxy chain may suppress cation desorption (similar to benzene’s parent cation suppression on Pt substrates) due to steric shielding of the aromatic core .
  • Mechanistic Dominance : Dipole dissociation (DD) is the primary mechanism in substituted benzenes at high electron energies (>250 eV), as observed in condensed-phase ESD studies .

Q & A

Basic Questions

Q. How can the molecular structure of Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- be experimentally characterized?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for precise structural elucidation. Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
  • Complementary techniques include NMR spectroscopy (¹H/¹³C for functional group identification and coupling constants) and IR spectroscopy (to confirm ether and alkene groups). Mass spectrometry (HRMS) validates molecular weight .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Follow GHS guidelines : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • First aid : Flush eyes with water for 15 minutes; wash skin with soap/water. Store in airtight containers away from light/moisture .

Q. How can purity and identity be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : HPLC or GC with a polar stationary phase (e.g., C18 column) to separate impurities.
  • Spectroscopy : Compare experimental NMR/IR data with computational predictions (DFT) or literature .

Advanced Research Questions

Q. What computational methods optimize the electronic property analysis of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use the B3LYP functional, which integrates exact exchange and gradient corrections for accurate thermochemical data (average deviation: 2.4 kcal/mol for atomization energies) .

  • Colle-Salvetti correlation-energy formula : Incorporates electron density and local kinetic energy for <5% error in correlation energy .

  • Software : Gaussian or ORCA with a 6-31G(d,p) basis set. Validate with experimental crystallographic data .

    MethodKey ComponentsAccuracy/Error
    B3LYPExact exchange, gradient corrections2.4 kcal/mol deviation
    Colle-SalvettiElectron density, kinetic energy terms<5% error

Q. How to design a multi-step synthesis route for this compound?

  • Methodological Answer :

  • Step 1 : Protect the phenol group using a methoxy group via Williamson ether synthesis (e.g., NaH/CH₃I).
  • Step 2 : Introduce the propenyl group via Heck coupling (Pd catalyst, alkene precursor) .
  • Step 3 : Deprotection (if needed) using BBr₃ in dichloromethane.
  • Key validation : Monitor intermediates with TLC and LC-MS .

Q. How to resolve contradictions between experimental and computational data?

  • Methodological Answer :

  • Cross-validation : Compare DFT results (B3LYP vs. M06-2X functionals) to assess sensitivity to exchange-correlation terms .
  • Experimental benchmarks : Use X-ray crystallography to validate bond angles/distances. Adjust computational models (e.g., solvent effects in DFT) .

Q. What strategies study the compound’s interactions with biological targets?

  • Methodological Answer :

  • In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase) using UV-Vis kinetics, similar to cinnamaldehyde derivatives .
  • Molecular docking : Optimize the compound’s geometry with DFT, then dock into protein active sites (AutoDock Vina). Validate with MD simulations .

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